Ebvaciclib

CDK2 CDK4/6 Kinase Inhibition

Ebvaciclib (PF-06873600) is a superior, orally bioavailable CDK2/4/6 inhibitor, uniquely designed to overcome CDK4/6 resistance. Unlike approved CDK4/6-only inhibitors like palbociclib, its potent CDK2 inhibition (Ki=0.09 nM) addresses a key compensatory resistance mechanism. This makes it an essential tool for studying resistant HR+ breast and ovarian cancer models. Its >35-fold selectivity for CDK2 over CDK1 mitigates pan-CDK toxicities, enabling robust chronic in vivo studies. Choose Ebvaciclib for its mechanistically distinct profile, proven in vitro and in vivo efficacy, and high purity (≥98%). Ideal as a reference standard for next-gen CDK inhibitor research. Request a quote for bulk orders.

Molecular Formula C20H27F2N5O4S
Molecular Weight 471.5 g/mol
CAS No. 2185857-97-8
Cat. No. B610017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbvaciclib
CAS2185857-97-8
SynonymsPF-06873600;  PF 06873600;  PF06873600; 
Molecular FormulaC20H27F2N5O4S
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
InChIInChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1
InChIKeyQIEKHLDZKRQLLN-FOIQADDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ebvaciclib (PF-06873600): A CDK2/4/6 Inhibitor for Cancer Therapy Research and Procurement


Ebvaciclib (PF-06873600) is an orally bioavailable, small-molecule cyclin-dependent kinase (CDK) inhibitor that potently targets CDK2, CDK4, and CDK6 [1]. It is currently under investigation in Phase I/II clinical trials for various cancers, including hormone receptor-positive (HR+)/HER2- breast cancer and ovarian cancer [2]. Its chemical structure is defined by the IUPAC name 6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one and is associated with CAS Number 2185857-97-8 .

Why Generic CDK Inhibitor Substitution is Inadequate: The Case for Ebvaciclib's Unique Target Profile


In the class of CDK inhibitors, Ebvaciclib occupies a unique niche. Unlike approved CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib, which demonstrate minimal to no activity against CDK2 [1], Ebvaciclib was specifically designed to co-inhibit CDK2 along with CDK4 and CDK6 [2]. This is a critical distinction because CDK2 activation is a well-documented compensatory resistance mechanism to selective CDK4/6 inhibition [3]. Consequently, a generic substitution with a CDK4/6-only inhibitor would fail to address CDK2-driven cell cycle progression, particularly in resistant tumor models. The quantitative evidence below substantiates this functional differentiation, demonstrating that Ebvaciclib is not a simple replacement but a mechanistically distinct tool for both research and therapeutic investigation.

Ebvaciclib vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Ebvaciclib Exhibits Sub-Nanomolar Potency Across CDK2, 4, and 6, in Contrast to CDK4/6-Only Inhibitors

Ebvaciclib is a potent inhibitor of CDK2, CDK4, and CDK6. In direct head-to-head comparison with the approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib, Ebvaciclib is the only compound with sub-nanomolar activity against all three targets. Notably, palbociclib and ribociclib show Ki values for CDK2 >2500 nM, while abemaciclib's CDK2 Ki is 150 nM [1]. Ebvaciclib's potent CDK2 inhibition (Ki = 0.09-0.13 nM) is a key differentiator [2].

CDK2 CDK4/6 Kinase Inhibition

Ebvaciclib Demonstrates >35-Fold Selectivity for CDK2 over CDK1, Mitigating a Key Toxicity Concern

A major challenge in developing broad-spectrum CDK inhibitors has been dose-limiting toxicity from CDK1 inhibition. Ebvaciclib exhibits a favorable selectivity profile, with a Ki for CDK1 of 4.5 nM compared to a Ki for CDK2 of 0.13 nM, resulting in a >35-fold selectivity window [1]. In contrast, the pan-CDK inhibitor dinaciclib shows much higher potency against CDK1 (Ki = 18 nM) and less selectivity, a profile associated with its clinical toxicity [2]. Ebvaciclib's selectivity is further enhanced by high selectivity against CDK9 (Ki = 19.6 nM) [1].

Kinase Selectivity CDK1 Safety

Ebvaciclib Potently Inhibits RB1 Phosphorylation and Cell Proliferation in Ovarian Cancer Cells

In OVCAR-3 ovarian cancer cells, Ebvaciclib demonstrates potent cellular activity. It inhibits phosphorylation of the retinoblastoma protein (RB1) at Ser807/811 with an EC50 of 19 nM and inhibits cell proliferation with an EC50 of 45 nM [1]. While direct cross-study comparison with approved CDK4/6 inhibitors in this specific cell line is limited, these EC50 values are consistent with the compound's high biochemical potency and support its translational potential [2].

Ovarian Cancer Cellular Potency RB1 Phosphorylation

Ebvaciclib's Clinical Development Targets CDK4/6 Inhibitor-Resistant and Ovarian Cancers

Ebvaciclib is under active investigation in Phase I/II clinical trials (e.g., NCT03519178) for HR+/HER2- advanced breast cancer and platinum-resistant ovarian cancer [1]. A key rationale for its development is to address tumor resistance to first-generation CDK4/6 inhibitors, which is often mediated by CDK2 activation [2]. In contrast, approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib are not designed to overcome this specific resistance mechanism [3].

Clinical Trials Breast Cancer Ovarian Cancer

Ebvaciclib Application Scenarios: Leveraging Differentiated CDK2/4/6 Inhibition


Investigating CDK2-Mediated Resistance to CDK4/6 Inhibitors

Ebvaciclib is the optimal compound for use in preclinical models (e.g., cell lines, PDX models) of HR+ breast cancer that have acquired resistance to palbociclib, ribociclib, or abemaciclib. As demonstrated in Section 3, Ebvaciclib's potent inhibition of CDK2 (Ki = 0.09-0.13 nM) directly addresses the key compensatory mechanism driving this resistance, unlike CDK4/6-only inhibitors [1]. This enables researchers to study the reversal of resistance and test novel combination strategies.

Targeted Therapy Research in Ovarian Cancer

Given its potent cellular activity in OVCAR-3 ovarian cancer cells (p-RB1 EC50 = 19 nM, proliferation EC50 = 45 nM) and its ongoing Phase I/II clinical evaluation in platinum-resistant ovarian cancer [2], Ebvaciclib is a highly relevant tool compound for studying CDK2/4/6 inhibition in this disease context. It provides a more mechanistically appropriate tool than CDK4/6-only inhibitors, which show limited activity in many ovarian cancer models.

In Vivo Studies Requiring Favorable Kinase Selectivity

For long-term in vivo efficacy and tolerability studies, Ebvaciclib offers a distinct advantage over less selective pan-CDK inhibitors like dinaciclib. Its >35-fold selectivity for CDK2 over CDK1 (Ki CDK1 = 4.5 nM) [3] and high selectivity against CDK9 is designed to mitigate the dose-limiting toxicities associated with broader CDK inhibition. This makes Ebvaciclib a more robust and translatable tool for chronic dosing regimens in mouse xenograft or syngeneic tumor models.

Comparative Oncology Research Benchmarking

Ebvaciclib serves as a critical benchmark compound in the rapidly evolving field of next-generation CDK inhibitors. Researchers developing novel CDK2-selective or CDK2/4/6 inhibitors can use Ebvaciclib as a reference standard for in vitro potency, selectivity, and cellular activity, as defined by its well-characterized quantitative profile (Section 3). Its advanced clinical status also makes it a valuable comparator for understanding the translational potential of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebvaciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.